molecular formula C9H10ClNO B12008782 1-(4-Chlorophenyl)propan-1-one oxime CAS No. 2170885-37-5

1-(4-Chlorophenyl)propan-1-one oxime

Cat. No.: B12008782
CAS No.: 2170885-37-5
M. Wt: 183.63 g/mol
InChI Key: JOHMPLNVDHNKFD-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

There are several synthetic routes to prepare 1-(4-Chlorophenyl)propan-1-one oxime:

    Oximation of 1-(4-Chlorophenyl)propan-1-one: The most common method involves reacting 1-(4-chlorophenyl)propan-1-one with hydroxylamine hydrochloride (NHOH·HCl) in a suitable solvent.

Chemical Reactions Analysis

1-(4-Chlorophenyl)propan-1-one oxime can undergo various reactions:

    Oximation Reaction: As mentioned earlier, the oximation reaction converts the ketone group of 1-(4-chlorophenyl)propan-1-one into an oxime.

    Other Reactions: While specific reactions involving this compound are less well-documented, it may participate in typical oxime reactions, such as nucleophilic additions and rearrangements.

Scientific Research Applications

1-(4-Chlorophenyl)propan-1-one oxime finds applications in various scientific fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology and Medicine: Researchers explore its potential as a pharmacophore or scaffold for drug development.

    Industry: Its derivatives may have applications in agrochemicals, pharmaceuticals, or materials science.

Mechanism of Action

The specific mechanism of action for 1-(4-Chlorophenyl)propan-1-one oxime remains an area of ongoing research. its oxime functionality suggests potential interactions with biological targets, possibly involving nucleophilic attack or coordination.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers often compare 1-(4-Chlorophenyl)propan-1-one oxime with related oximes and ketones. Its uniqueness lies in the combination of the chlorophenyl group and the oxime moiety.

Properties

CAS No.

2170885-37-5

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

(NZ)-N-[1-(4-chlorophenyl)propylidene]hydroxylamine

InChI

InChI=1S/C9H10ClNO/c1-2-9(11-12)7-3-5-8(10)6-4-7/h3-6,12H,2H2,1H3/b11-9-

InChI Key

JOHMPLNVDHNKFD-LUAWRHEFSA-N

Isomeric SMILES

CC/C(=N/O)/C1=CC=C(C=C1)Cl

Canonical SMILES

CCC(=NO)C1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.